4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN4. It belongs to the class of pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. Common methods include the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . These reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as nucleophilic substitution, oxidation, and chlorination to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Cyclization: Catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile involves the inhibition of specific enzymes, such as protein kinases. These enzymes play a vital role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through similar mechanisms.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent inhibitory activity against various kinases.
Quinazoline: Widely studied for its role in cancer treatment.
Uniqueness
4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies .
Eigenschaften
Molekularformel |
C8H3ClN4 |
---|---|
Molekulargewicht |
190.59 g/mol |
IUPAC-Name |
4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H3ClN4/c9-8-7-6(11-4-12-8)2-1-5(3-10)13-7/h1-2,4H |
InChI-Schlüssel |
XUCDZDHVJIDVOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.